![molecular formula C8H6F2N2O B3039811 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole CAS No. 1344314-81-3](/img/structure/B3039811.png)
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole
Overview
Description
The compound “5,6-Difluoro-2-(hydroxymethyl)-benzimidazole” is a type of benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its interesting spectrum of activity .
Synthesis Analysis
While specific synthesis methods for “5,6-Difluoro-2-(hydroxymethyl)-benzimidazole” were not found, there are general methods for synthesizing benzimidazole derivatives. For instance, one method involves the use of direct (hetero)-arylation to connect building blocks, which simplifies the synthesis process and avoids the formation of toxic organometallic by-products .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole, focusing on six unique applications:
Organic Photovoltaics
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is utilized in the synthesis of push-pull triarylamine dyes, which are evaluated as active materials for organic photovoltaics. These compounds are designed to enhance the efficiency of solar cells by improving light absorption and charge transport properties . The incorporation of difluorobenzothiadiazole units helps in achieving better performance in air-processed organic solar cells, making them more eco-friendly and sustainable.
Fluorinated Pharmaceuticals
The compound’s difluoromethyl group is significant in pharmaceutical chemistry due to its ability to enhance the metabolic stability and bioavailability of drug molecules. This modification can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting . Research in this area focuses on developing new medications with improved therapeutic profiles by incorporating fluorinated benzimidazole derivatives.
Hydrogen Bond Donors
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole exhibits strong hydrogen-bond donating capabilities, which are crucial in the design of molecular recognition systems and supramolecular chemistry . These properties are leveraged in the development of sensors, catalysts, and other functional materials that rely on precise molecular interactions.
Radiolabeling in Medical Imaging
The compound is also explored in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. The presence of fluorine atoms allows for the incorporation of radioactive isotopes like fluorine-18, which are used to trace biological processes in vivo . This application is vital for diagnosing and monitoring various diseases, including cancer and neurological disorders.
Material Science
In material science, 5,6-Difluoro-2-(hydroxymethyl)-benzimidazole is used to create advanced polymers and copolymers with unique properties. These materials are employed in various applications, including coatings, adhesives, and electronic devices . The fluorinated benzimidazole units contribute to the thermal stability, chemical resistance, and mechanical strength of the resulting materials.
Catalysis
The compound’s structure makes it a valuable ligand in catalytic systems. It can coordinate with metal centers to form complexes that catalyze a variety of chemical reactions, including cross-coupling and hydrogenation . These catalytic processes are essential in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, providing more efficient and sustainable methods for chemical production.
properties
IUPAC Name |
(5,6-difluoro-1H-benzimidazol-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETGPUXXKVMSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-2-(hydroxymethyl)-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.